N-(1,3-benzodioxol-5-ylmethyl)-N'-(3,5-dimethylphenyl)thiourea
Description
N-(1,3-Benzodioxol-5-ylmethyl)-N'-(3,5-dimethylphenyl)thiourea is a thiourea derivative characterized by two distinct aromatic substituents: a 1,3-benzodioxole (methylenedioxyphenyl) group and a 3,5-dimethylphenyl group. The benzodioxole moiety is known for enhancing metabolic stability and bioavailability due to its electron-rich aromatic system, while the 3,5-dimethylphenyl group may contribute to steric effects and lipophilicity, influencing molecular interactions in biological systems .
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-3-(3,5-dimethylphenyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2S/c1-11-5-12(2)7-14(6-11)19-17(22)18-9-13-3-4-15-16(8-13)21-10-20-15/h3-8H,9-10H2,1-2H3,(H2,18,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOWXEBIOVMVJTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=S)NCC2=CC3=C(C=C2)OCO3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Thiourea Derivatives
Thiourea derivatives share a common core structure (R¹-NH-CS-NH-R²) but exhibit varied biological and physicochemical properties depending on substituent groups. Below is a detailed comparison with key analogues:
Structural and Electronic Modifications
Crystallographic and Physicochemical Properties
- Crystal Packing : Meta-substituted aryl groups (e.g., 3,5-dimethylphenyl) in acetamide derivatives (e.g., 3,5-(CH₃)₂C₆H₃NH-CO-CCl₃) form asymmetric units with distinct lattice constants, suggesting similar thioureas may exhibit varied solid-state stability .
- Solubility : The benzodioxole group likely improves aqueous solubility compared to fully alkylated thioureas (e.g., diafenthiuron, a pesticidal thiourea with isopropyl groups) .
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